(2R)-2-(3-chlorophenyl)piperidine
Description
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(3-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H14ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m1/s1 |
InChI Key |
FIOGYMLOBKQNHE-LLVKDONJSA-N |
SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Cl |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Neurotransmitter Modulation
Research indicates that (2R)-2-(3-chlorophenyl)piperidine interacts with specific neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Its chiral nature allows for selective binding to receptor sites, enhancing its pharmacological efficacy. Studies show that similar compounds can modulate neurotransmitter uptake, which is crucial for developing antidepressants and anxiolytics.
Cancer Therapy
The compound has been investigated for its anticancer properties. For instance, derivatives of piperidine have shown promise in inducing apoptosis in cancer cell lines, suggesting that this compound could be a candidate for further development in oncological therapies. The introduction of piperidine rings in drug design has been linked to improved interactions with protein binding sites, which is vital for enhancing therapeutic outcomes .
Antidepressant Activity
A study highlighted the potential of this compound as a lead compound for antidepressant development. The compound's ability to inhibit the reuptake of norepinephrine and dopamine positions it as a candidate similar to established antidepressants like bupropion, which also contains a chlorophenyl moiety .
Alzheimer's Disease Treatment
Research into piperidine derivatives has shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The incorporation of this compound into new compounds could enhance brain exposure and improve inhibition properties against these enzymes, potentially leading to better therapeutic agents for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
a) (R)-2-(3-Chloro-5-fluorophenyl)piperidine
- Similarity Score : 1.00
- Key Differences: The addition of a fluorine atom at the 5-position of the phenyl ring increases electronegativity and may enhance metabolic stability compared to the parent compound. Fluorine substitutions are known to improve bioavailability and target engagement in drug candidates .
- Pharmacological Implications : Fluorine could alter binding kinetics to receptors like β3-adrenergic receptors, as seen in rodent models .
b) 2-(3-Fluorophenyl)piperidine hydrochloride
- Similarity Score : 0.88
- Key Differences : Replacement of chlorine with fluorine at the 3-position reduces steric bulk and increases polarity. The hydrochloride salt form improves aqueous solubility, which is critical for oral bioavailability .
- Synthetic Relevance : Similar synthetic routes (e.g., Buchwald-Hartwig amination) may apply, as described for related piperidine derivatives .
c) 2-(4-Fluorophenyl)piperidine hydrochloride
Analogues with Heterocyclic Modifications
a) 5-[[(2R)-2-(3-Chlorophenyl)-1'-methyl-spiro[2H-indole-3,4'-piperidine]-1-yl]methyl]-N-oxidanyl-thiophene-2-carboxamide
- Structure : A spirocyclic derivative incorporating the (2R)-2-(3-chlorophenyl)piperidine moiety .
- Functional Impact : The addition of a thiophene-carboxamide group introduces hydrogen-bonding capacity, which may enhance selectivity for enzymes like kinases or proteases .
b) 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone
Receptor Binding Profiles
- β3-Adrenergic Receptors : Rodent studies suggest that piperidine derivatives with halogenated aryl groups exhibit high affinity for β3 receptors, though species-specific differences exist (e.g., rat vs. human receptors) .
- Dopamine Receptors: Chlorophenyl-piperidines may interact with D2-like receptors due to structural resemblance to known dopaminergic ligands, but specific data are lacking .
Preparation Methods
Chiral Resolution Techniques
Chiral resolution remains a foundational method for obtaining enantiomerically pure (2R)-2-(3-chlorophenyl)piperidine. Racemic mixtures of 2-(3-chlorophenyl)piperidine are typically separated via diastereomeric salt formation using chiral resolving agents such as tartaric acid or dibenzoyl-L-tartaric acid. For instance, reaction of the racemate with (-)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts with distinct solubility profiles, enabling selective crystallization.
Alternatively, preparative chiral chromatography on amylose- or cellulose-based stationary phases (e.g., Chiralpak® IC) achieves >99% enantiomeric excess (ee) with hexane/isopropanol mobile phases. While effective, resolution methods are often limited by low throughput and high solvent consumption, necessitating complementary asymmetric approaches.
Asymmetric Catalytic Approaches
Asymmetric hydrogenation of imine precursors offers a direct route to this compound. For example, hydrogenation of (3-chlorophenyl)pyridinium salts using chiral Ir(III) catalysts (e.g., [Ir(cod)((R)-Segphos)]OTf) under 50 bar H₂ pressure achieves 85–92% ee. The reaction proceeds via a six-membered transition state, where the catalyst’s chiral environment directs hydrogen addition to the re face of the imine.
Enantioselective alkylation represents another strategy. Lithiation of N-Boc-piperidine followed by reaction with 3-chlorophenylmagnesium bromide in the presence of (-)-sparteine as a chiral ligand yields the (2R)-enantiomer with 78% ee. This method’s efficacy depends on temperature control (-78°C) and rigorous exclusion of moisture.
Alkylation and Acylation Strategies
Nucleophilic alkylation of piperidine precursors with 3-chlorophenyl electrophiles is widely employed. A biphasic reaction system (e.g., dry acetone/potassium carbonate) facilitates the alkylation of tert-butyl piperidine-1-carboxylate with 3-chlorophenylmethyl bromide, achieving 65–72% yield. The tert-butyl group enhances solubility and prevents N-overalkylation, while potassium iodide catalyzes the SN2 displacement.
Acylation-reduction sequences also prove effective. Reaction of piperidine with 3-chlorophenylacetyl chloride forms the corresponding amide, which undergoes LiAlH4 reduction to yield the target compound. This two-step process achieves 58% overall yield but requires careful handling of pyrophoric reagents.
Mechanistic Insights into Key Reactions
Stereochemical Control in Hydrogenation
The enantioselectivity of Ir-catalyzed hydrogenation arises from π-π interactions between the 3-chlorophenyl group and the catalyst’s aromatic ligands. Density functional theory (DFT) studies reveal a ΔΔG‡ of 1.8 kcal/mol between the (R)- and (S)-transition states, favoring the former. Solvent polarity further modulates selectivity, with tetrahydrofuran (THF) providing optimal steric shielding.
Alkylation Kinetics
In biphasic alkylation, the reaction follows pseudo-first-order kinetics with respect to the electrophile. Rate acceleration by potassium iodide (5 mol%) is attributed to the in situ formation of a more reactive iodide intermediate. Arrhenius analysis indicates an activation energy of 72 kJ/mol, with optimal rates observed at 60°C.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low-temperature conditions (-78°C) are critical for minimizing racemization during lithiation steps. Polar aprotic solvents (e.g., THF) stabilize organolithium intermediates, while ethereal solvents enhance nucleophilicity. For alkylation, acetone/water mixtures improve phase transfer, increasing yields by 15–20% compared to dichloromethane.
Catalyst Loading and Recycling
Chiral Ir catalysts achieve optimal performance at 0.5–1 mol% loading. Immobilized variants on mesoporous silica (SBA-15) enable three recycling cycles without significant loss in activity or ee.
Analytical and Spectroscopic Characterization
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves this compound (Rt = 8.2 min) from its (S)-enantiomer (Rt = 9.1 min). Chiral stationary phases (Chiralcel® OD-H) confirm ee >99% using hexane/ethanol (90:10) at 1 mL/min.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 3H, ArH), 7.15 (d, J = 7.8 Hz, 1H, ArH), 3.42–3.35 (m, 1H, CH), 2.85–2.72 (m, 2H, piperidine-H), 1.80–1.55 (m, 6H, piperidine-H).
- ¹³C NMR (101 MHz, CDCl₃): δ 144.5 (C-Cl), 134.2, 129.8, 127.6 (ArC), 58.1 (CH), 45.3, 34.2, 26.7 (piperidine-C).
Applications in Pharmaceutical Research
This compound serves as a key intermediate in serotonin-norepinephrine reuptake inhibitors (SNRIs). Its enantiopure form exhibits 5-fold greater affinity for the serotonin transporter (SERT) compared to the (S)-enantiomer, as demonstrated in radioligand binding assays (Kₐ = 12 nM vs. 65 nM). Preclinical studies highlight its potential in treating neuropathic pain, with ED₅₀ values of 10 mg/kg in rodent models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-(3-chlorophenyl)piperidine, and how can enantioselectivity be ensured?
- Methodological Answer : The synthesis typically involves enantioselective hydrogenation of pyridinium precursors or resolution of racemic mixtures. For example, iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been used to introduce chirality in related piperidines . Key parameters include catalyst choice (e.g., Ir-phosphine complexes), reaction temperature (20–40°C), and solvent polarity. Chiral HPLC or NMR with chiral shift reagents should validate enantiopurity (>98% ee).
| Key Reaction Conditions |
|---|
| Catalyst: [Ir(COD)Cl]₂ with chiral ligands |
| Solvent: Methanol or dichloromethane |
| Pressure: 1–5 bar H₂ |
| Yield: 60–85% (reported for analogs) |
Q. How is the structural configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For intermediates, spectroscopic methods like ¹H/¹³C NMR and FT-IR are used to confirm bond connectivity. For example:
- NMR : Aromatic protons (δ 7.2–7.5 ppm) and piperidine protons (δ 1.5–3.5 ppm) distinguish substituent positions .
- FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and piperidine ring (C-N, ~1250 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on analogs (e.g., 3-(2-chlorophenyl)pyrrolidine HCl):
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation (GHS H332: harmful if inhaled) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., dopamine or serotonin transporters) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity. For example, logP calculations (Cl increases hydrophobicity) guide blood-brain barrier penetration .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodological Answer :
- Assay Validation : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3).
- Meta-Analysis : Compare IC₅₀ values across studies. For example, discrepancies in cytotoxicity may arise from cell line variability (HEK293 vs. HepG2) .
- Mechanistic Studies : Combine patch-clamp electrophysiology (for ion channel targets) and calcium imaging to confirm functional effects .
Q. How can chirality impact the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. The (2R)-enantiomer may show slower CYP3A4-mediated oxidation than (2S) due to steric hindrance .
- Pharmacokinetics : Administer enantiomers separately to rodents and measure plasma half-life (t₁/₂). Chiral stability can be assessed using polarimetric monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
